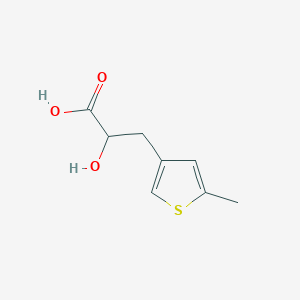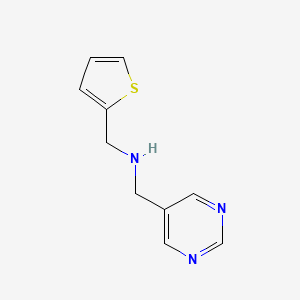
(Pyrimidin-5-ylmethyl)(thiophen-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyrimidin-5-ylmethyl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C₁₀H₁₁N₃S. This compound features a pyrimidine ring and a thiophene ring, both of which are connected via a methylamine linker. The presence of these heterocyclic rings makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyrimidin-5-ylmethyl)(thiophen-2-ylmethyl)amine typically involves the reaction of pyrimidine-5-carbaldehyde with thiophen-2-ylmethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (Pyrimidin-5-ylmethyl)(thiophen-2-ylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(Pyrimidin-5-ylmethyl)(thiophen-2-ylmethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Pyrimidin-5-ylmethyl)(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(Pyrimidin-5-ylmethyl)pyridin-2-amine: This compound has a pyridine ring instead of a thiophene ring.
(Thiophen-2-ylmethyl)pyridin-2-amine: This compound features a pyridine ring in place of the pyrimidine ring.
Uniqueness: (Pyrimidin-5-ylmethyl)(thiophen-2-ylmethyl)amine is unique due to the combination of both pyrimidine and thiophene rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
N-(pyrimidin-5-ylmethyl)-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C10H11N3S/c1-2-10(14-3-1)7-11-4-9-5-12-8-13-6-9/h1-3,5-6,8,11H,4,7H2 |
InChI Key |
MEYOMJNNHUGDJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


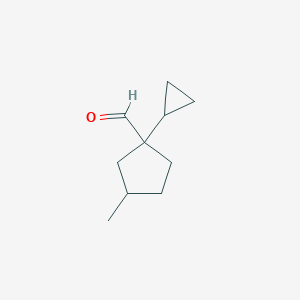

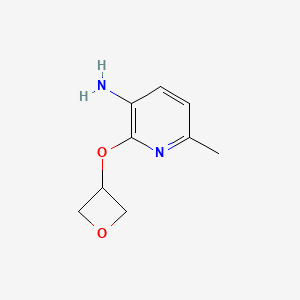
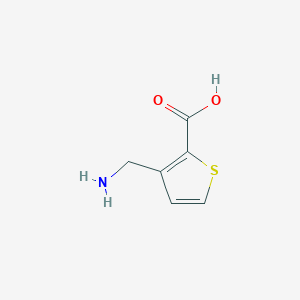

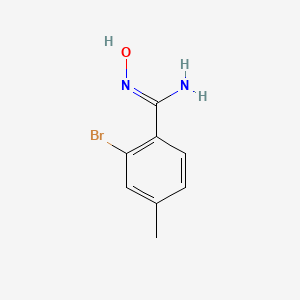
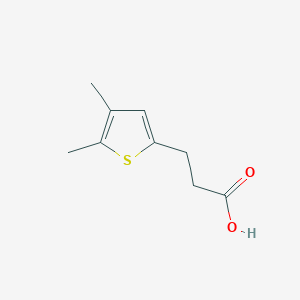
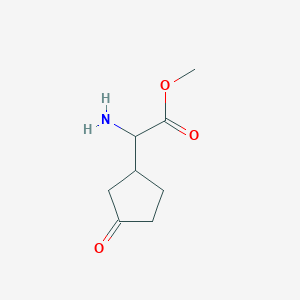

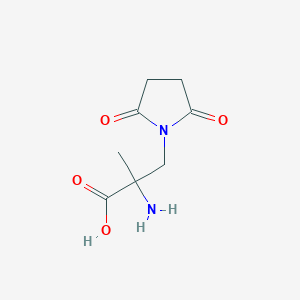
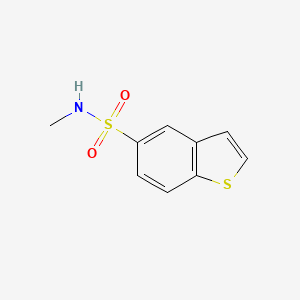
![2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13316921.png)
![2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid](/img/structure/B13316926.png)
